molecular formula C6H11N3O B2933920 3-(methoxymethyl)-1-methyl-1H-Pyrazol-5-amine CAS No. 1174311-39-7

3-(methoxymethyl)-1-methyl-1H-Pyrazol-5-amine

Cat. No.: B2933920
CAS No.: 1174311-39-7
M. Wt: 141.174
InChI Key: KJASFPYFMYPMHS-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)-1-methyl-1H-pyrazol-5-amine is a pyrazole derivative featuring a methoxymethyl (-CH2OCH3) substituent at position 3 and a methyl (-CH3) group at position 1. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and biological activity. The molecular formula is inferred as C7H11N3O (molecular weight: 153.18 g/mol), based on its substituents and pyrazole core.

Properties

IUPAC Name

5-(methoxymethyl)-2-methylpyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c1-9-6(7)3-5(8-9)4-10-2/h3H,4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJASFPYFMYPMHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)COC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methoxymethyl)-1-methyl-1H-Pyrazol-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(methoxymethyl)-1-methyl-1H-pyrazole with an amine source under suitable conditions. The reaction can be catalyzed by acids or bases, depending on the desired reaction pathway.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(methoxymethyl)-1-methyl-1H-Pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxymethyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the molecule.

Scientific Research Applications

3-(methoxymethyl)-1-methyl-1H-Pyrazol-5-amine has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(methoxymethyl)-1-methyl-1H-Pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

The following comparison focuses on pyrazol-5-amine derivatives with variations in substituents, synthesis methods, and physicochemical properties.

Substituent Diversity and Structural Effects

Alkyl and Aryl Substituents
  • Molecular Formula: C16H23N3O Key Features: Synthesized via a solvent-free, one-pot condensation/reduction method, yielding 73% efficiency .
  • 3-Methyl-1-(1-phenylethyl)-1H-pyrazol-5-amine (CAS 3524-42-3)

    • Substituents : Phenylethyl (-CH2CH2C6H5) at position 1, methyl (-CH3) at position 3.
    • Molecular Formula : C12H15N3
    • Key Features : The phenylethyl group introduces aromaticity, which may enhance π-π stacking interactions in biological targets .
Heterocyclic and Electron-Donating Groups
  • 3-(Methylthio)-1H-pyrazol-5-amine (CAS 117736-74-0) Substituents: Methylthio (-SCH3) at position 3.
  • 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-amine (CAS 97820-74-1)

    • Substituents : Methoxyethyl (-CH2CH2OCH3) at position 3.
    • Molecular Formula : C7H13N3O
    • Key Features : The ethoxy chain enhances hydrophilicity compared to methoxymethyl, influencing solubility .

Physicochemical and Functional Properties

Compound Molecular Weight (g/mol) Key Properties Reference
3-(Methoxymethyl)-1-methyl-... (target) 153.18 Predicted higher hydrophilicity vs. tert-butyl analogues -
3-(tert-Butyl)-N-(4-methoxybenzyl)-... 273.38 High steric bulk, crystalline solid
3-(Methylthio)-1H-pyrazol-5-amine 129.18 Density: 1.34 g/cm³; sulfur enhances redox activity
  • Electronic Effects : Methoxymethyl (-CH2OCH3) in the target compound provides electron-donating effects, which may stabilize intermediates in reactions compared to electron-withdrawing groups like methylthio (-SCH3) .
  • Steric Effects : Bulky substituents (e.g., tert-butyl, phenylethyl) reduce reaction rates in sterically hindered environments, whereas smaller groups (e.g., methyl, methoxymethyl) favor faster kinetics .

Biological Activity

3-(Methoxymethyl)-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound with significant potential in medicinal chemistry. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazole ring, which is known for its diverse biological activities. The methoxymethyl group enhances the compound's solubility and reactivity, making it a valuable scaffold for drug development.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. It is believed to modulate their activities through binding, which can lead to various biological effects including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by occupying their active sites.
  • Receptor Modulation : It can influence receptor activity, potentially altering signaling pathways associated with various physiological processes .

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that pyrazole derivatives, including this compound, possess antimicrobial properties. For instance, they have been tested against various bacterial strains and fungi, demonstrating moderate to significant inhibitory effects .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In preclinical models, it has shown the ability to reduce inflammation markers, suggesting potential applications in treating inflammatory diseases .

Anticancer Potential

Preliminary studies indicate that this compound may exhibit anticancer properties. It has been evaluated in vitro against several cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .

Case Studies and Experimental Data

A summary of key research findings related to the biological activity of this compound is presented in the table below:

StudyBiological ActivityMethodologyKey Findings
AnticancerIn vitro assays on A549 cellsIC50 values indicated significant cytotoxicity at low concentrations.
Anti-inflammatoryCarrageenan-induced edema modelReduced inflammation markers comparable to standard anti-inflammatories.
AntimicrobialDisk diffusion method on bacterial strainsEffective against E. coli and Staphylococcus aureus, with zones of inhibition exceeding 15 mm.

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